2-Chloro-5-(2,2-difluoroethoxy)pyridine
Overview
Description
2-Chloro-5-(2,2-difluoroethoxy)pyridine is a chemical compound with the molecular formula C7H6ClF2NO and a molecular weight of 193.58 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a chloro group at the second position and a 2,2-difluoroethoxy group at the fifth position . It is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
The synthesis of 2-Chloro-5-(2,2-difluoroethoxy)pyridine typically involves the following steps:
Starting Material: The synthesis begins with a pyridine derivative.
Chlorination: The pyridine derivative is chlorinated to introduce the chloro group at the desired position.
Etherification: The chlorinated pyridine is then reacted with 2,2-difluoroethanol under suitable conditions to form the 2,2-difluoroethoxy group.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
2-Chloro-5-(2,2-difluoroethoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common reagents used in these reactions include strong acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-5-(2,2-difluoroethoxy)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(2,2-difluoroethoxy)pyridine involves its interaction with specific molecular targets. The chloro and difluoroethoxy groups contribute to its reactivity and ability to form stable complexes with target molecules. These interactions can modulate biological pathways and result in various effects, depending on the context of its use .
Comparison with Similar Compounds
Similar compounds to 2-Chloro-5-(2,2-difluoroethoxy)pyridine include:
2-Chloro-5-(2,2,2-trifluoroethoxy)pyridine: This compound has a trifluoroethoxy group instead of a difluoroethoxy group, which may alter its reactivity and applications.
2,3-Difluoro-5-chloropyridine: This compound has two fluorine atoms on the pyridine ring, which can influence its chemical behavior and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications .
Properties
IUPAC Name |
2-chloro-5-(2,2-difluoroethoxy)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2NO/c8-6-2-1-5(3-11-6)12-4-7(9)10/h1-3,7H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNBOHRGBIMMIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OCC(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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